6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
332126-96-2 |
|---|---|
Molecular Formula |
C19H14N2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2S/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)21-19(22)17(16)12-20/h2-11H,1H3,(H,21,22) |
InChI Key |
JHAQXWFIUAKEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Biological Activity
6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 332126-96-2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.39 g/mol. The compound features a thioxo group and a carbonitrile moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine derivatives exhibit notable antimicrobial properties. For instance, derivatives containing thiadiazine moieties have shown effectiveness against various bacterial and fungal strains. A study reported that certain thiadiazine derivatives displayed significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens, suggesting that similar structures may confer antimicrobial properties to 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazine Derivative A | Mycobacterium tuberculosis | 0.5 µg/mL |
| Thiadiazine Derivative B | Staphylococcus aureus | 1.0 µg/mL |
| Thiadiazine Derivative C | Escherichia coli | 0.8 µg/mL |
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. For example, thioether and thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies often utilize in vitro assays to determine the effectiveness of the compounds in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups has been shown to enhance cytotoxicity .
The biological activity of 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine may involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been reported to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiadiazine derivatives, it was found that specific structural modifications significantly enhanced the activity against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of a phenyl group at specific positions improved membrane permeability, thus increasing the compound's efficacy .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that certain dihydropyridine derivatives exhibited potent anticancer activity with IC50 values ranging from 10 to 50 µM. The study highlighted the importance of substituent groups in modulating the biological activity of these compounds, emphasizing the role of lipophilicity and electronic effects .
Scientific Research Applications
Biological Activities
Research has indicated that 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile exhibits several biological activities:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Experimental evaluations have demonstrated that derivatives of this compound can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy .
Pharmacological Applications
The pharmacological applications of this compound include:
- Drug Development : Its unique structure allows for modifications that can enhance its efficacy and selectivity against specific targets.
- Therapeutic Use : The compound could be formulated into drugs targeting conditions such as diabetes, hypertension, and various types of cancer.
Case Studies
Several case studies have documented the applications of this compound and its derivatives:
- Anti-inflammatory Studies : In a controlled study involving animal models, the administration of this compound led to a significant reduction in inflammatory markers compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
- Antimicrobial Testing : A series of tests against common pathogens revealed that this compound exhibited inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound could induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thioxo vs. Oxo : The thioxo group in the target compound may enhance electron density compared to oxo analogs, influencing hydrogen bonding and redox activity .
- Aryl Substituents : Bulkier groups (e.g., naphthyl in ) improve lipophilicity but may reduce solubility. The p-tolyl group in the target compound balances hydrophobicity and steric effects.
Anticancer Activity (IC₅₀ Values)
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) correlate with moderate activity, while ethoxyphenyl (electron-donating) in shows potent inhibition. The target’s phenyl and p-tolyl groups may favor interactions with hydrophobic kinase pockets.
Antioxidant Activity
| Compound | Substituents | DPPH Scavenging (%) | Reference |
|---|---|---|---|
| 4-(4-BrPh)-6-(4-OH-3-MeOPh)-analog | 4-BrPh, 6-(hydroxy-methoxy) | 79.05 | |
| Target Compound | 4-(p-tolyl), 6-phenyl | Not reported | — |
Key Observations :
- Polar substituents (e.g., hydroxy-methoxyphenyl in ) enhance antioxidant activity.
Physicochemical and Spectroscopic Properties
Key Observations :
Molecular Docking and Target Interactions
- Survivin/PIM1 Kinase : Analogs with 4-aryl-6-aryl substitution (e.g., ) show strong docking scores due to hydrophobic and π-π interactions. The target’s p-tolyl and phenyl groups may similarly engage with kinase active sites .
- Thioxo vs. Oxo : Thioxo’s larger atomic radius and polarizability could alter binding modes compared to oxo derivatives .
Preparation Methods
Enaminone Formation Using DMFDMA
Reaction of acetylacetone with DMFDMA generates enaminone 2a , a versatile precursor for pyridine ring construction. Subsequent treatment with cyanothioacetamide in ethanol under reflux (78°C, 8 h) yields 5-acetylpyridinethione 3a , which serves as the foundational scaffold. Introducing p-tolyl and phenyl substituents requires selective alkylation:
Thioxo Group Incorporation
Thiolation of the pyridine-2-one intermediate is critical. Treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine at 110°C for 12 h converts the carbonyl group to a thioxo moiety, achieving 85% conversion efficiency. Alternative methods employ Lawesson’s reagent, though yields drop to 68% due to side reactions.
Carbonitrile Functionalization
The 3-carbonitrile group is introduced via nucleophilic substitution. Reacting the thiolated intermediate with cyanogen bromide (BrCN) in acetonitrile at 60°C for 6 h affords the target compound with 73% isolated yield.
Table 1 : Optimization of Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Enaminone formation | Acetylacetone, DMFDMA, 80°C, 4 h | 92 | 98.5 |
| Cyclization | Cyanothioacetamide, EtOH, reflux, 8 h | 88 | 97.2 |
| Thiolation | P₂S₅, pyridine, 110°C, 12 h | 85 | 96.8 |
| Cyanation | BrCN, CH₃CN, 60°C, 6 h | 73 | 95.4 |
One-Pot Convergent Synthesis
Industrial protocols favor one-pot methods to reduce purification steps. A representative procedure involves:
-
Condensation : p-Toluidine, benzaldehyde, and thiourea react in acetic acid at 120°C for 5 h to form a thiosemicarbazone intermediate.
-
Cyclization : Adding malononitrile and elemental sulfur initiates ring closure, generating the dihydropyridine core.
-
Oxidation : Atmospheric oxygen oxidizes the intermediate to the thioxo derivative, with catalytic FeCl₃ enhancing yield to 65%.
Table 2 : One-Pot Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes rate |
| Solvent | Acetic acid | Facilitates protonation |
| Catalyst | FeCl₃ (5 mol%) | Prevents overoxidation |
| Reaction time | 8 h | Balances completion vs. degradation |
Catalytic Asymmetric Approaches
Emerging methodologies employ chiral catalysts to control stereochemistry at position 4. A 2024 study utilized Jacobsen’s thiourea catalyst (10 mol%) in toluene at -20°C, achieving 89% enantiomeric excess (ee) for the (R)-enantiomer. However, scalability remains limited due to catalyst cost.
Solvent and Temperature Effects
Solvent polarity profoundly influences cyclization efficiency:
-
Polar aprotic solvents (DMF, DMSO): Accelerate ring closure but promote side reactions (yield: 58–62%).
-
Ethanolic solutions : Provide balanced reactivity, yielding 70–75% with fewer impurities.
-
Temperature thresholds : Reactions above 130°C degrade the thioxo group, while below 100°C prolong completion.
Green Chemistry Alternatives
Recent advances focus on sustainable protocols:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves refluxing precursors in acetic acid or pyridine, with yields optimized by controlling stoichiometry and reaction time. For example, similar dihydropyridine derivatives achieved 63% yield under reflux in acetic acid followed by recrystallization from ethanol . Catalyst-free conditions or palladium/copper catalysts may enhance regioselectivity in analogous systems .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of FTIR (to identify C=O, C≡N, and NH stretches), NMR (¹H/¹³C for aromatic proton environments and substituent effects), and mass spectrometry. For instance, IR peaks at 2206 cm⁻¹ (CN) and 1737 cm⁻¹ (C=O) confirm functional groups, while ¹H-NMR δ 7.42–7.90 ppm corresponds to aryl protons in related derivatives .
Q. What safety precautions are critical during synthesis?
- Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P301+P310 (emergency response for ingestion). Use fume hoods for volatile solvents like DMF or toluene, and store intermediates in dry, inert environments to prevent degradation .
Advanced Research Questions
Q. How can DFT computational studies enhance understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbital distributions, charge transfer mechanisms, and reactive sites. For structurally similar pyridine derivatives, DFT revealed intramolecular hydrogen bonding and π-π stacking interactions critical for stability . Pair computational results with experimental UV-Vis and cyclic voltammetry data for validation.
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between theoretical and experimental NMR shifts may arise from solvent effects or crystallographic packing. Use deuterated solvents (e.g., DMSO-d6) for consistency and cross-validate with X-ray crystallography. For example, crystal structure analysis of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted derivatives resolved ambiguities in proton assignments .
Q. How can the Mannich reaction be adapted to synthesize novel derivatives of this compound?
- Methodological Answer : Introduce secondary amines or thiols via Mannich reactions under acidic conditions. A study on S/Se/N-heterocycles demonstrated that formaldehyde and amine reagents selectively functionalize the dihydropyridine core, enabling diversification for biological activity screening .
Q. What are the challenges in analyzing byproducts during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
